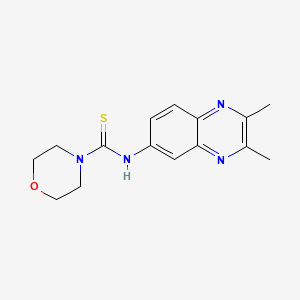

N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide

Overview

Description

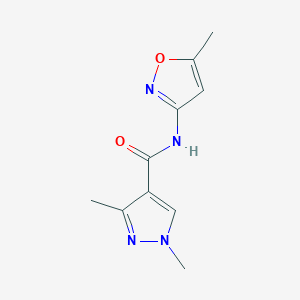

N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide is a compound that has drawn interest due to its unique structure and potential applications in various fields. While specific studies directly addressing this compound were not found, research on similar quinoline and quinoxaline derivatives provides valuable insights into the synthesis methods, structural analysis, and properties that might be relevant to understanding N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide.

Synthesis Analysis

The synthesis of quinoline and quinoxaline derivatives often involves methods such as the Buchwald–Hartwig amination, palladium-catalyzed cyclization, and three-component reactions, which could potentially be applied or provide insight into the synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide. For instance, the Buchwald–Hartwig amination has been successfully used to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which share structural similarities with the target compound (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide detailed insights into the atomic arrangement, molecular conformation, and the identification of functional groups, essential for understanding the chemical behavior and potential applications of the compound.

Chemical Reactions and Properties

Quinoxaline derivatives participate in various chemical reactions, including three-component synthesis, which can lead to the formation of complex molecules with diverse biological and chemical properties. For example, three-component reactions involving quinoxalinyl furan diones have been reported, offering a pathway to synthesize compounds with potentially similar reactivity to N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide (Lisovenko et al., 2016).

Scientific Research Applications

Radioligands for Peripheral Benzodiazepine Type Receptors Imaging

Research on quinoline-2-carboxamide derivatives, such as N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, has demonstrated potential for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET). These radioligands, synthesized with high radiochemical purity and specific radioactivity, showed high specific binding to peripheral benzodiazepine receptors in various organs, suggesting their promise for imaging applications in medical diagnostics (Matarrese et al., 2001).

CFTR Potentiators for Cystic Fibrosis Treatment

The discovery of quinolinone-3-carboxamide derivatives, such as N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), highlights the use of quinoxaline derivatives in developing treatments for cystic fibrosis. Ivacaftor, approved by the FDA, serves as a potent and orally bioavailable CFTR potentiator, showcasing the therapeutic applications of these compounds in genetic disorders (Hadida et al., 2014).

Antitubercular Agents Development

Quinoxaline derivatives have been evaluated for their antitubercular activities. For instance, novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones synthesized through the Bohlmann-Rahtz Reaction displayed promising in vitro antimycobacterial activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Antimicrobial Agents and DNA Gyrase Inhibitors

The synthesis and evaluation of thiadiazino and thiazolo quinoxaline hybrids have revealed considerable antimicrobial activity against various bacteria and fungi strains. These compounds, showing bactericidal and fungistatic activities, have also been studied for their potential as DNA gyrase inhibitors, contributing to the design of new antimicrobial agents (Ammar et al., 2020).

Anticancer Agents and Radiosensitizers

Quinoxaline derivatives carrying pyridine, thienopyridine, and other moieties have been synthesized and tested for their anticancer activities. These studies have led to the identification of compounds with significant cytotoxicity against cancer cell lines, underscoring the potential of quinoxaline derivatives as anticancer agents and radiosensitizers (Ghorab et al., 2015).

properties

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)morpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-10-11(2)17-14-9-12(3-4-13(14)16-10)18-15(21)19-5-7-20-8-6-19/h3-4,9H,5-8H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAYKOSAEJDYJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCOCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,3-dimethyl-6-quinoxalinyl)-4-morpholinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)

![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)

![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)

![2-[(4-butoxy-3-chloro-5-ethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4580303.png)

![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)